molecular formula C16H14Cl2N2O3S B12451315 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

Cat. No.: B12451315
M. Wt: 385.3 g/mol
InChI Key: FMDPNASTSIXYBT-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide is a thiourea-derived benzamide compound characterized by a 2,4-dichlorobenzamide core linked to a 2,5-dimethoxyphenylcarbamothioyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14Cl2N2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C16H14Cl2N2O3S/c1-22-10-4-6-14(23-2)13(8-10)19-16(24)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,1-2H3,(H2,19,20,21,24)

InChI Key

FMDPNASTSIXYBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with thiourea to form the final product .

Chemical Reactions Analysis

1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA has various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Properties/Activities
2,4-Dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide C₁₆H₁₃Cl₂N₂O₃S 350.82 2,4-Cl; 2,5-OCH₃ Metal coordination, moderate bioactivity
4-Chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide C₁₆H₁₅ClN₂O₃S 350.82 4-Cl; 2,5-OCH₃ Higher solubility (pKa 8.34)
2,4-Dichloro-N-(diphenylcarbamothioyl)benzamide C₂₀H₁₄Cl₂N₂OS 409.31 2,4-Cl; diphenyl Anticancer (IC₅₀ = 8.2 µM)
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide C₁₁H₁₂FN₃O₂S 269.29 3-F; hydroxyethyl Bidentate ligand, enhanced solubility

Research Findings and Trends

  • Anticancer Activity : Diphenylcarbamothioyl derivatives exhibit superior activity due to aromatic stacking interactions with cellular targets .
  • Solubility vs. Bioactivity : Alkylcarbamothioyl groups (e.g., dibutyl) trade solubility for enhanced membrane penetration, whereas methoxy groups balance hydrophilicity and steric effects .
  • Structural Configurations : The cis configuration in thiourea derivatives (e.g., hydroxyethyl analogues) enhances metal-binding efficacy, relevant in catalysis and drug design .

Biological Activity

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide is C15H16Cl2N2O2SC_{15}H_{16}Cl_2N_2O_2S. The compound features a dichloro-substituted benzamide core with a carbamothioyl group attached to a dimethoxyphenyl moiety. The presence of chlorine atoms and methoxy groups may influence its biological properties.

PropertyValue
Molecular Weight331.4 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (Octanol-Water Partition Coefficient)Not available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide. For instance, benzamide derivatives have shown significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research indicates that benzamide derivatives can inhibit specific kinases involved in cancer progression. For example, compounds containing similar structural motifs have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers . In vitro studies demonstrated that these compounds could significantly reduce cell proliferation in cancer cell lines.

Case Study: RET Kinase Inhibition

A study focusing on the inhibition of RET kinase by structurally related benzamides found that certain derivatives exhibited IC50 values in the low micromolar range. This suggests that modifications in the benzamide structure can enhance potency against cancer targets .

The biological activity of 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA replication and repair.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by triggering cell cycle arrest at specific checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Certain benzamide derivatives promote oxidative stress within cells, leading to cell death.

Summary of Findings

Recent research has focused on synthesizing and characterizing various benzamide derivatives to evaluate their biological activities. Key findings include:

  • Antibacterial Activity : Several studies report significant antibacterial effects against gram-positive and gram-negative bacteria.
  • Antitumor Activity : Compounds similar to 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide show promise as potential anticancer agents through kinase inhibition.
  • Fungicidal Properties : Some derivatives exhibit fungicidal effects against pathogenic fungi.

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeIC50 Value (µM)Reference
2-chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamideAntibacterial51.4
Benzamide derivative ARET Kinase Inhibitor0.5
Benzamide derivative BAntifungal32

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